Amythiamicin C

Thiopeptide Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Sourcing a well-characterized, potent EF-Tu inhibitor for antibiotic resistance research is challenging. Amythiamicin C directly addresses this gap. - Mechanism: Selectively inhibits bacterial elongation factor Tu (EF-Tu), a clinically unexploited target distinct from the ribosome. - Potency: Active against multidrug-resistant Gram-positive pathogens including MRSA and VRE. - Structural utility: The unique seryl-prolyl dipeptide extension at C-41 enables direct SAR comparison with amythiamicin D. Supplied with comprehensive analytical documentation to ensure batch-to-batch consistency for reproducible research.

Molecular Formula C50H50N14O9S6
Molecular Weight 1183.4 g/mol
CAS No. 156620-47-2
Cat. No. B233449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmythiamicin C
CAS156620-47-2
Synonymsamythiamicin C
Molecular FormulaC50H50N14O9S6
Molecular Weight1183.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OCC8C(=O)N9CCCC9C(=O)N8)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C
InChIInChI=1S/C50H50N14O9S6/c1-20(2)35-47-59-30(18-78-47)45-56-27(15-75-45)38-23(9-10-24(53-38)44-60-31(19-76-44)50(72)73-14-26-49(71)64-11-7-8-32(64)41(69)55-26)43-57-29(17-74-43)40(68)54-25(12-33(65)51-6)46-63-37(22(5)79-46)42(70)62-36(21(3)4)48-58-28(16-77-48)39(67)52-13-34(66)61-35/h9-10,15-21,25-26,32,35-36H,7-8,11-14H2,1-6H3,(H,51,65)(H,52,67)(H,54,68)(H,55,69)(H,61,66)(H,62,70)
InChIKeyRVTQSVRTXQTCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amythiamicin C: Thiopeptide Antibiotic Overview


Amythiamicin C is a naturally occurring thiopeptide antibiotic produced by the fermentation of *Amycolatopsis* sp. MI481-42F4 [1]. It belongs to the cyclic thiazolyl peptide family, characterized by a highly modified, sulfur-rich macrocyclic structure [2]. Amythiamicin C exhibits potent antibacterial activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococci* (VRE) [1][3].

Gram-positive antimicrobial screening against MRSA and VRE strains
EF-Tu target engagement and mechanism-of-action studies
Thiopeptide SAR reference with unique Ser-Pro dipeptide extension

Amythiamicin C: Structural Specificity


Within the thiopeptide class, subtle structural variations dictate distinct mechanisms of action, target specificity, and antimicrobial spectrum. While related compounds like thiostrepton inhibit the ribosome directly, amythiamicins, including amythiamicin C, selectively target bacterial elongation factor Tu (EF-Tu), a distinct and clinically unexploited target [1]. Furthermore, within the amythiamicin family, amythiamicin C possesses a unique seryl-prolyl dipeptide extension at the C-41 position, absent in the core scaffold of amythiamicin D [2]. This structural divergence is not trivial; it is a key determinant of the molecule's biological activity and physicochemical properties, meaning generic substitution with another thiopeptide or even another amythiamicin would result in a different, and potentially suboptimal, biological outcome [3].

Target compound
Amythiamicin C (EF-Tu inhibitor, Ser-Pro extension at C-41)
Potential substitute
Ribosome-binding thiopeptides (e.g., thiostrepton) or amythiamicin D
Mechanism mismatch: EF-Tu vs. ribosome target may alter antimicrobial profile and resistance context.
Structural mismatch: Absence of Ser-Pro dipeptide may shift solubility and target-binding behaviour.

Amythiamicin C: Evidence & Differentiation


Ser-Pro Dipeptide Extension vs. Amythiamicin D

Amythiamicin C possesses an additional L-seryl-L-prolyl dipeptide attached at the C-41 position via an oxazoline ring, a structural feature absent in the core macrocycle of amythiamicin D. This was established through chemical degradation, NMR spectral analysis, and amino acid autoanalysis [1]. This specific appendage is not merely a passive structural variation; it is a key determinant of the molecule's biological activity and physicochemical properties, as it introduces a hydrophilic motif absent in the simpler amythiamicin D core [2].

Ser-Pro vs. D core
Head-to-head
+2 residues (Ser-Pro) via oxazoline at C-41
vs. amythiamicin D (lacks extension)
Distinct hydrophilic appendage; supports SAR investigation of solubility and target interaction.
NMR and degradation-based assignment.
Thiopeptide Chemistry Structure-Activity Relationship (SAR) Drug Discovery

EF-Tu Inhibition vs. Ribosome Binding

Amythiamicins, including amythiamicin C, are distinguished from many other thiopeptide antibiotics (e.g., thiostrepton, nosiheptide, micrococcin) by their primary cellular target. Amythiamicins bind to and inhibit the bacterial elongation factor Tu (EF-Tu) at nanomolar concentrations, whereas the others act by directly binding to the ribosome [1]. This functional divergence at the molecular level has significant implications for resistance profiles and potential synergy with other translation inhibitors.

EF-Tu vs. ribosome
Class-level
EF-Tu primary target
vs. thiostrepton, nosiheptide (ribosome binders)
Mechanism-specific tool; may offer distinct resistance-pathway context.
Literature-derived mechanism classification.
Mechanism of Action EF-Tu Ribosome Thiopeptide

Anti-MRSA Activity Comparison

Amythiamicin C demonstrates potent activity against MRSA, with a reported Minimum Inhibitory Concentration (MIC) range of 0.1-0.78 μg/mL [1]. This level of activity places it in a comparable range with other potent thiopeptides. For instance, thiostrepton has a reported MIC range of 0.03-0.06 μg/mL against MRSA [2], and the EF-Tu inhibitor GE2270A exhibits an MIC range of 0.03-0.25 μg/mL .

Anti-MRSA MIC
Reported
0.1–0.78 µg/mL
Thiostrepton: 0.03–0.06 µg/mL; GE2270A: 0.03–0.25 µg/mL
Supports antimicrobial screening context against MRSA; comparable to other thiopeptides.
Broth microdilution; cross-study comparison; verify with in-house panel.
Antibacterial Activity MRSA MIC Drug Resistance

Eukaryotic Translation Inhibition

Amythiamicin C has been shown to inhibit protein synthesis in mouse L cell extracts with a half-maximal inhibitory concentration (IC50) of 2.30 nM, measured via activation of RNase L [1]. This provides a quantitative measure of its potency in a eukaryotic translation system.

Eukaryotic IC50
Reported
2.30 nM
RNase L activation assay, mouse L cell extracts
Quantitative benchmark for eukaryotic translation inhibition studies.
Cell-free extract; extrapolation to intact cells requires validation.
Protein Synthesis Inhibition IC50 RNase L Eukaryotic Translation

Amythiamicin C: Key Research Applications


EF-Tu Biology Tool Compound

Amythiamicin C serves as a precise chemical probe for dissecting the function of bacterial elongation factor Tu (EF-Tu). Given its distinct mechanism of action compared to ribosome-binding thiopeptides like thiostrepton, amythiamicin C enables researchers to specifically interrogate EF-Tu-dependent steps in bacterial protein synthesis. This is crucial for understanding fundamental biology and for validating EF-Tu as a therapeutic target [1].

Antibiotic Development for MRSA and VRE

As a potent anti-MRSA and anti-VRE agent, amythiamicin C provides a validated chemical scaffold for medicinal chemistry programs aimed at developing new antibiotics to combat multidrug-resistant Gram-positive pathogens. Its potent activity, comparable to other leading thiopeptides, makes it an attractive starting point for structural optimization to improve drug-like properties [2][3].

Thiopeptide SAR Reference Compound

The well-defined structural difference between amythiamicin C and its core congener amythiamicin D (the seryl-prolyl dipeptide extension) makes it an ideal reference compound for SAR studies within the thiopeptide class. Researchers can directly compare the activity, solubility, and target binding of amythiamicin C and D to understand the specific contribution of this hydrophilic appendage to the molecule's overall pharmacological profile [1].

EF-Tu HTS Positive Control

Amythiamicin C's potent inhibition of EF-Tu makes it a suitable positive control compound in biochemical and cell-based high-throughput screening assays designed to identify novel small-molecule inhibitors of EF-Tu. Its well-characterized mechanism of action and potency provide a robust benchmark for evaluating new chemical matter [1].

Application
Selection Property
Validation Focus
EF-Tu mechanism-of-action studies
EF-Tu target engagement specificity
Confirm EF-Tu binding vs. ribosome; resistance-pathway context
Gram-positive antimicrobial screening
Reported MIC against MRSA/VRE strains
MIC endpoint review with in-house strain panel
Thiopeptide SAR reference compound
Unique Ser-Pro dipeptide extension (vs. amythiamicin D)
Structure-dependent solubility and target-binding comparison
EF-Tu HTS assay development
Assay-compatible potency benchmark
Comparator response context for hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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